molecular formula C17H19NOS3 B11036307 2-methyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one

2-methyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one

Cat. No.: B11036307
M. Wt: 349.5 g/mol
InChI Key: LEFXBNGQMHDSQT-UHFFFAOYSA-N
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Description

2-methyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one is a complex organic compound featuring a quinoline core with multiple substituents, including a thioxo group and a dithiolo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the thioxo and dithiolo groups. Key steps may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Thioxo Group: This step may involve the reaction of the quinoline derivative with a thiol or thioamide under specific conditions to introduce the thioxo functionality.

    Formation of the Dithiolo Ring: This can be accomplished through cyclization reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thioxo group or to modify the dithiolo ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline core or the dithiolo ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline core.

Scientific Research Applications

2-methyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: Possible use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-methyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thioxo and dithiolo groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core.

    Thioxo Compounds: Molecules containing thioxo groups, such as thioamides.

    Dithiolo Compounds: Compounds with dithiolo rings, like dithioloquinolines.

Uniqueness

2-methyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both thioxo and dithiolo groups in a quinoline framework is relatively rare, making it a compound of interest for further study and application.

Properties

Molecular Formula

C17H19NOS3

Molecular Weight

349.5 g/mol

IUPAC Name

2-methyl-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one

InChI

InChI=1S/C17H19NOS3/c1-9(2)15(19)18-12-7-6-10(3)8-11(12)13-14(17(18,4)5)21-22-16(13)20/h6-9H,1-5H3

InChI Key

LEFXBNGQMHDSQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C(C)C

Origin of Product

United States

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